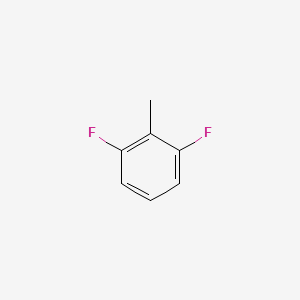

2,6-Difluortoluol

Übersicht

Beschreibung

2,6-Difluorotoluene is a chemical compound used in various scientific research and industrial applications . It has been used to generate jet-cooled 2,6-difluorobenzyl radical and to investigate its vibronically resolved emission spectra .

Synthesis Analysis

The synthesis of 2,6-Difluorotoluene involves a multi-step reaction . The first step involves chlorosulfuric acid and sulfuric acid at temperatures between 20-40°C. The second step involves potassium fluoride (KF), tetraarylphosphonium bromide (Ph4PBr), tetrahydrothiophene 1,1-dioxide, and toluene at 210°C for 1.5 hours. The final steps involve sodium hydroxide (NaOH) and water for 1 hour, followed by sulfuric acid (H2SO4) and water under heating conditions .Molecular Structure Analysis

The molecular formula of 2,6-Difluorotoluene is C7H6F2, and its molecular weight is 128.12 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

2,6-Difluorotoluene reacts with chlorine to produce 2,6-difluorobenzyl chloride, which then gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .Physical and Chemical Properties Analysis

2,6-Difluorotoluene is a liquid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 113.9±20.0 °C at 760 mmHg, and a vapor pressure of 24.1±0.2 mmHg at 25°C . The compound has a refractive index of 1.457 .Wissenschaftliche Forschungsanwendungen

Fluorierte Bausteine

2,6-Difluortoluol ist ein fluorierter Baustein . Fluorierte Verbindungen werden aufgrund ihrer einzigartigen Eigenschaften, wie z. B. erhöhter Stabilität und Lipophilie, häufig in der Pharma- und Agrochemie eingesetzt.

Studie zur inneren Methylrotation

Das sechsfache Potential für die innere Methylrotation im ersten angeregten Singulettzustand und im Grundzustand des Kations von this compound wurde bestimmt . Diese Eigenschaft kann nützlich sein, um die Dynamik und Energetik molekularer Systeme zu untersuchen.

Erzeugung des strahlgekühlten 2,6-Difluorbenzyls

This compound wurde verwendet, um ein strahlgekühltes 2,6-Difluorbenzyls zu erzeugen . Dieses Radikal kann in verschiedenen chemischen Reaktionen und Studien eingesetzt werden.

Untersuchung der vibronisch aufgelösten Emissionsspektren

Die Verbindung wurde verwendet, um vibronisch aufgelöste Emissionsspektren zu untersuchen . Diese Anwendung ist in der Spektroskopie von entscheidender Bedeutung, da sie zum Verständnis der elektronischen Struktur von Molekülen beiträgt.

Synthese von 2,6-Difluorbenzychlorid

This compound reagiert mit Chlor unter Bildung von 2,6-Difluorbenzychlorid . Diese Verbindung ist ein nützliches Zwischenprodukt in der organischen Synthese.

Umsetzung zu 2,6-Difluorbenzaldehyd

2,6-Difluorbenzychlorid, das aus this compound gewonnen wird, kann über die Sommelet-Reaktion zu 2,6-Difluorbenzaldehyd umgesetzt werden . Diese Verbindung ist ein wertvoller Baustein bei der Synthese verschiedener Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Safety and Hazards

2,6-Difluorotoluene is classified as a highly flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Eigenschaften

IUPAC Name |

1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLSNIREOQCDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963202 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-84-5 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the structure of 2,6-difluorotoluene and how does this affect its energy landscape?

A1: 2,6-Difluorotoluene features a methyl group attached to a benzene ring with two fluorine atoms at the 2 and 6 positions. This creates steric hindrance around the methyl group, leading to interesting conformational dynamics. Research has shown that the most stable conformation in the ground electronic state (S0) has an eclipsed geometry, while the first excited electronic state (S1) favors a staggered conformation. [] This difference in preferred geometry is attributed to the change in electronic distribution upon excitation.

Q2: How do researchers study the different energy levels and transitions in 2,6-difluorotoluene?

A2: Scientists employ various spectroscopic techniques to study the energy levels and transitions of 2,6-difluorotoluene. Vacuum ultraviolet (VUV) photoabsorption measurements provide insights into the molecule's electronic transitions and allow for the determination of absolute photoabsorption cross sections. [] Additionally, resonant two-photon ionization spectroscopy helps unravel the vibrational and rotational energy levels within the electronic states. [] These experimental techniques are often complemented by ab initio calculations to assign the observed transitions and gain deeper insights into the electronic structure. [, ]

Q3: What is the significance of studying the CH-stretching overtone spectra of 2,6-difluorotoluene?

A3: The CH-stretching overtone spectra, specifically in the ΔvCH=2 to 6 regions, provide valuable information about the coupling between the methyl group's internal rotation and the CH stretching vibrations. [] Analyzing these spectra using models that combine the harmonically coupled anharmonic oscillator local mode model for stretching and the rigid rotor model for torsion helps understand the complex interplay between these motions.

Q4: Does the presence of fluorine atoms in 2,6-difluorotoluene have any significant impact on its properties?

A4: Yes, the fluorine atoms play a crucial role in influencing the properties of 2,6-difluorotoluene. The electron-withdrawing nature of fluorine affects the electronic distribution within the molecule, impacting its conformational preferences and spectroscopic behavior. [, ] Furthermore, the C-F bond strength and its influence on the overall molecular stability are important factors to consider.

Q5: What are the potential applications of research on 2,6-difluorotoluene?

A5: Research on 2,6-difluorotoluene contributes to our fundamental understanding of molecular spectroscopy, conformational analysis, and the photochemistry of aromatic compounds. The photoabsorption cross sections obtained from VUV studies can be used to estimate the photolysis lifetimes of 2,6-difluorotoluene in the Earth's atmosphere, which has implications for atmospheric modeling. [] Additionally, the knowledge gained from studying the unique properties of this molecule can potentially guide the development of new materials and synthetic methodologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)